

Physical properties like melting point and boiling point of 2-Mercapto-4-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Mercapto-4-methylpyridine

Cat. No.: B151767

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of 2-Mercapto-4-methylpyridine

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's physical properties is fundamental. These characteristics govern everything from reaction kinetics and formulation to bioavailability and storage. This guide provides a detailed examination of the key physical properties of **2-Mercapto-4-methylpyridine** (CAS No: 18368-65-5), with a specific focus on its melting and boiling points.

Introduction to 2-Mercapto-4-methylpyridine

2-Mercapto-4-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a thiol group at the 2-position.^[1] It is also commonly referred to by several synonyms, including 4-Methyl-2-pyridinethiol, 4-Methyl-2(1H)-pyridinethione, and 4-Methylpyridine-2-thiol.^{[2][3][4]} The presence of both a thiol (-SH) group and a pyridine nitrogen atom makes it a versatile intermediate in organic synthesis, coordination chemistry, and the development of pharmaceuticals.^{[1][3]}

A critical feature of this molecule is its existence in a tautomeric equilibrium between the thiol form (4-methylpyridine-2-thiol) and the thione form (4-methyl-1H-pyridine-2-thione).^{[3][5]} This equilibrium is influenced by factors such as solvent polarity and temperature. The thione tautomer is generally the predominant form in the solid state and in polar solvents, a factor that significantly influences its physical properties, particularly its melting point.^[3]

Summary of Physical Properties

The essential physical and chemical data for **2-Mercapto-4-methylpyridine** are summarized in the table below for quick reference.

Property	Value	Source(s)
Melting Point	177-178 °C	[1] [2] [4]
Boiling Point	195.1 °C (at 760 mmHg) (Predicted)	[1] [2] [6]
Molecular Formula	C ₆ H ₇ NS	[1] [2] [3] [6]
Molecular Weight	125.19 g/mol	[1] [2] [3] [6]
Appearance	Solid	[6]
Density	1.15 g/cm ³	[2] [4]
Solubility	Slightly soluble in Chloroform and Methanol.	[2] [3] [4] [6]
pKa	9.79 ± 0.40 (Predicted)	[1] [2]
Storage	Refrigerator, under nitrogen	[2] [4] [6]

In-Depth Analysis: Melting and Boiling Points

Melting Point: A Reflection of Purity and Structure

The melting point of **2-Mercapto-4-methylpyridine** is consistently reported in the narrow range of 177-178 °C.[\[1\]](#)[\[2\]](#)[\[4\]](#) This sharp melting range is a strong indicator of the compound's high purity.

The relatively high melting point for a molecule of this size is directly attributable to the predominance of the thione tautomer in the solid crystalline state.[\[3\]](#) In this form, strong intermolecular hydrogen bonds can form between the N-H group of one molecule and the C=S group of another. These forces, combined with π -stacking of the pyridine rings, create a stable crystal lattice that requires significant thermal energy to disrupt, resulting in a high melting point.

Boiling Point: A Predicted Value with Practical Implications

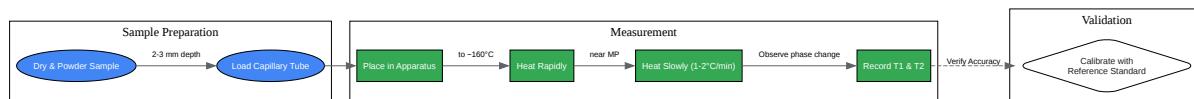
The boiling point is cited as 195.1 °C at 760 mmHg.[\[2\]](#)[\[4\]](#) It is crucial to note that several sources classify this value as "predicted".[\[1\]](#)[\[6\]](#) This suggests that experimental determination at atmospheric pressure may be complicated by the compound's thermal stability. One source indicates that decomposition occurs at temperatures above 200°C, which is very close to the predicted boiling point.[\[3\]](#)

For professionals, this implies that attempting to distill **2-Mercapto-4-methylpyridine** at atmospheric pressure could lead to degradation of the material. Therefore, purification by distillation should be performed under reduced pressure (vacuum distillation) to lower the boiling point and mitigate the risk of decomposition.

Experimental Determination Protocols

The following protocols outline standard methodologies for the experimental verification of the melting and boiling points.

Protocol: Melting Point Determination via Capillary Method


This method provides a precise determination of the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

- Sample Preparation: Ensure the **2-Mercapto-4-methylpyridine** sample is completely dry and finely powdered. A non-powdered sample will heat unevenly, leading to a broad and inaccurate melting range.
- Capillary Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm. Tap the tube gently to ensure dense packing, which promotes uniform heat transfer.
- Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

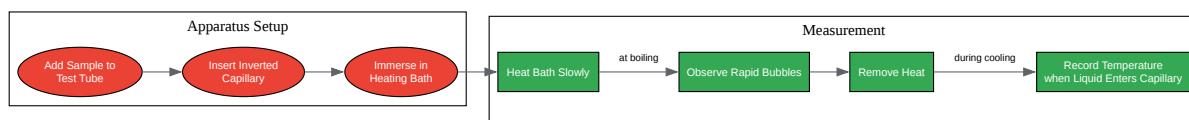
- Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (~177 °C).
- Observation: When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Self-Validation: The trustworthiness of the measurement is ensured by calibrating the thermometer or apparatus using certified reference standards with known melting points (e.g., benzoin, salicylic acid) before and after the sample measurement.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination

Protocol: Micro Boiling Point Determination


Given the potential for thermal decomposition, a micro boiling point determination is preferable as it requires a minimal amount of substance and heating time.

Methodology:

- Apparatus Assembly: Attach a small test tube (e.g., 10x75 mm) containing 0.2-0.3 mL of **2-Mercapto-4-methylpyridine** to a thermometer with a rubber band.

- Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.
- Heating Bath: Immerse the assembly in a heating bath (e.g., mineral oil or a heating block). The liquid level in the bath should be above the liquid level in the test tube.
- Heating: Heat the bath gradually. As the temperature rises, air will slowly escape from the inverted capillary.
- Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
- Data Recording: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This marks the point where the external pressure equals the vapor pressure of the substance.

Causality and Trustworthiness: Using a boiling chip or magnetic stirring in a larger-scale setup is essential to prevent bumping and ensure a smooth boil. This micro-method relies on the principle of vapor pressure equalization. The procedure must be conducted in a well-ventilated fume hood. For compounds like this that may decompose, performing the determination under reduced pressure is the most reliable method.

[Click to download full resolution via product page](#)

Workflow for Micro Boiling Point Determination

Safety and Handling

Proper handling is essential when working with **2-Mercapto-4-methylpyridine**.

- **Hazards:** The compound is classified as harmful (Xn hazard code) and is harmful if swallowed (H302).^[2] The GHS pictogram GHS07 (Exclamation mark) is applicable.
- **Storage:** It should be stored in a refrigerator to maintain its stability.^{[2][4][6]} For long-term storage, keeping it under an inert atmosphere, such as nitrogen, is recommended to prevent oxidation of the thiol group.

Conclusion

2-Mercapto-4-methylpyridine is a solid with a high melting point (177-178 °C) and a predicted boiling point of 195.1 °C. Its physical properties are heavily influenced by the thiol-thione tautomerism, with the thione form's ability to hydrogen bond contributing significantly to its high melting point. The proximity of its boiling point to its decomposition temperature necessitates careful handling during any purification by distillation, with vacuum methods being strongly recommended. A thorough understanding of these properties and their experimental determination is critical for the effective and safe use of this compound in research and development.

References

- Cas 18368-65-5, **2-Mercapto-4-methylpyridine** - LookChem. [\[Link\]](#)
- **2-Mercapto-4-methylpyridine** - LookChem. [\[Link\]](#)
- 2-Mercaptopyridine - Wikipedia. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Buy 2-Mercapto-4-methylpyridine (EVT-380216) | 18368-65-5 evitachem.com
- 4. lookchem.com [lookchem.com]
- 5. 2-Mercaptopyridine - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)

- 6. 18368-65-5 CAS MSDS (2-Mercapto-4-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Physical properties like melting point and boiling point of 2-Mercapto-4-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151767#physical-properties-like-melting-point-and-boiling-point-of-2-mercaptop-4-methylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com